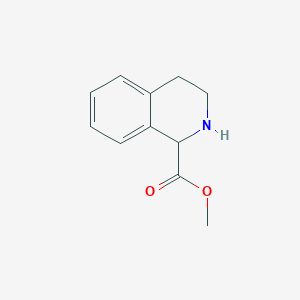

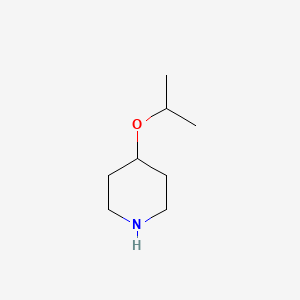

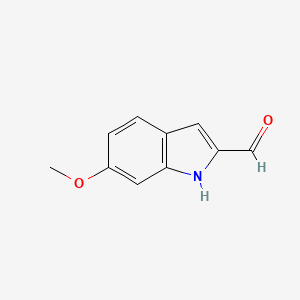

![molecular formula C8H15NO2 B1603575 2-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 777049-50-0](/img/structure/B1603575.png)

2-Oxa-8-azaspiro[4.5]decan-4-ol

Descripción general

Descripción

2-Oxa-8-azaspiro[4.5]decan-4-ol is a chemical compound with the CAS Number: 2306278-15-7 . It has a molecular weight of 157.21 . This compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol and its derivatives has been a subject of research. For instance, a study described the use of a continuous three-step flow process to scale the formation and reduction of an azide intermediate, and the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .Molecular Structure Analysis

The InChI code for 2-Oxa-8-azaspiro[4.5]decan-4-ol is1S/C8H15NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h7,9-10H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

2-Oxa-8-azaspiro[4.5]decan-4-ol is a powder that is stored at room temperature . Its molecular weight is 157.21 .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

2-Oxa-8-azaspiro[4.5]decan-4-ol: has been identified as a promising scaffold for the synthesis of biologically active compounds . Its spirocyclic structure is versatile and can be functionalized to create a variety of pharmacologically active molecules. This compound serves as a key intermediate in the development of new drugs with potential therapeutic applications.

FGFR4 Inhibition for Cancer Therapy

The compound has been utilized as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 plays a significant role in hepatocellular carcinoma, and its inhibition can be a strategic approach in cancer treatment. The spirocyclic nature of 2-Oxa-8-azaspiro[4.5]decan-4-ol makes it a valuable candidate for designing selective FGFR4 inhibitors.

Vanin-1 Enzyme Inhibition

It has applications in inhibiting the vanin-1 enzyme , which is crucial in metabolism and inflammation processes. By modulating the activity of vanin-1, researchers can explore therapeutic avenues for treating metabolic disorders and inflammatory diseases.

Steroid Hormone Disorders Treatment

The compound is also explored as an inhibitor of 17β-Hydroxysteroid dehydrogenase 1 (17β-HSD1) . This enzyme is involved in the biosynthesis of steroid hormones, and its inhibition can be beneficial in the treatment or prevention of diseases associated with steroid hormones or requiring the reduction of endogenous estradiol levels.

sGC Stimulants for Cardiovascular Diseases

2-Oxa-8-azaspiro[4.5]decan-4-ol: is being studied as a stimulant for soluble guanylate cyclase (sGC) . sGC stimulants have therapeutic potential in treating a variety of cardiovascular diseases by inducing vasodilation and improving blood flow.

Antitumor Activity

Research has shown that derivatives of 2-Oxa-8-azaspiro[4.5]decan-4-ol exhibit promising antitumor activities . The compound’s framework can be modified to create novel antitumor agents, expanding the arsenal of drugs available for cancer treatment.

Safety And Hazards

The safety information available indicates that 2-Oxa-8-azaspiro[4.5]decan-4-ol is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Direcciones Futuras

Spirocyclic compounds like 2-Oxa-8-azaspiro[4.5]decan-4-ol are attracting attention as scaffolds in the search for modern drugs . They are promising for the production of important biologically active compounds . Therefore, future research may focus on exploring the potential applications of this compound in drug discovery and development.

Propiedades

IUPAC Name |

2-oxa-8-azaspiro[4.5]decan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFSVNDVGOMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620734 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-8-azaspiro[4.5]decan-4-ol | |

CAS RN |

777049-50-0 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)

![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)

![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)